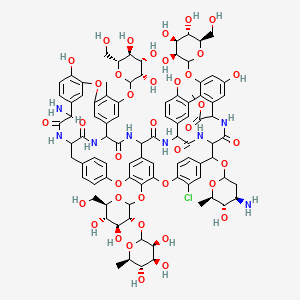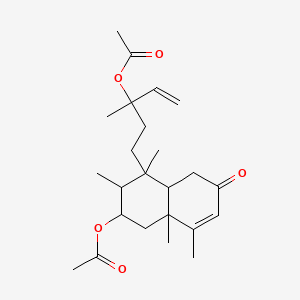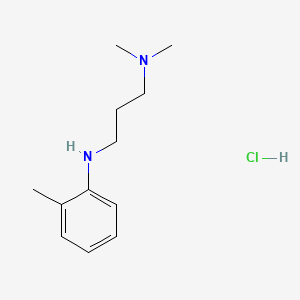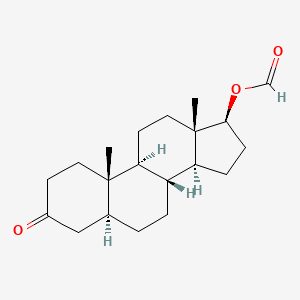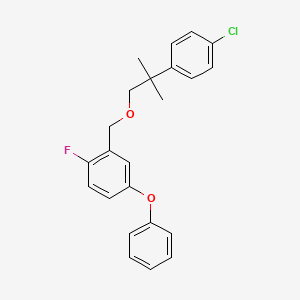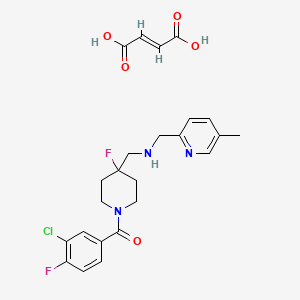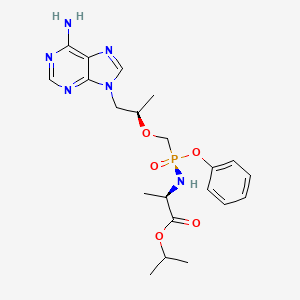
5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a pyridazinone core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.
Addition of the Phenyl Group: The phenyl group is added via a Friedel-Crafts acylation reaction.
Formation of the Hydrazone: The final step involves the condensation of the pyridazinone derivative with phenylethylidene hydrazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff Bases: Known for their antimicrobial properties.
Benzothiazole Derivatives: Used in anti-tubercular research.
Uniqueness
5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Eigenschaften
CAS-Nummer |
104257-57-0 |
|---|---|
Molekularformel |
C23H25N5O |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
5-(morpholin-4-ylmethyl)-6-phenyl-N-[(Z)-1-phenylethylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C23H25N5O/c1-18(19-8-4-2-5-9-19)24-25-22-16-21(17-28-12-14-29-15-13-28)23(27-26-22)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,26)/b24-18- |
InChI-Schlüssel |
VXPVXWMVOLPXSL-MOHJPFBDSA-N |
Isomerische SMILES |
C/C(=N/NC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)/C4=CC=CC=C4 |
Kanonische SMILES |
CC(=NNC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


